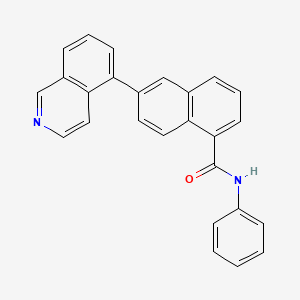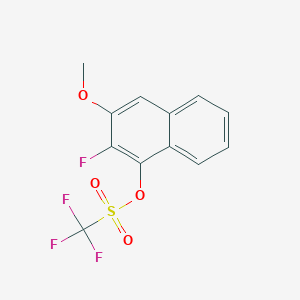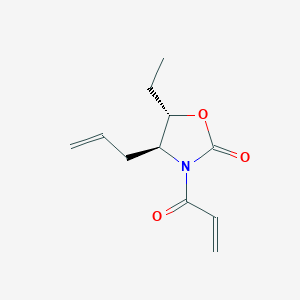
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Acryloyl Group: The acryloyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Allylation and Ethylation: The allyl and ethyl groups can be introduced through alkylation reactions using allyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acryloyl group can be reduced to form a saturated oxazolidinone derivative.
Substitution: The allyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, iodine) and strong bases (e.g., sodium hydride).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one in asymmetric synthesis involves its ability to induce chirality in target molecules through steric and electronic interactions. The molecular targets and pathways involved include:
Steric Hindrance: The bulky groups attached to the oxazolidinone ring create a chiral environment that influences the outcome of reactions.
Electronic Effects: The electron-withdrawing and electron-donating groups on the molecule can stabilize or destabilize reaction intermediates, affecting the reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid:
(4S,5S)-1,2-Dithiane-4,5-diol: A chiral compound used in the study of enzyme-catalyzed reactions.
Uniqueness
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is unique due to its combination of an acryloyl group, an allyl group, and an ethyl group attached to an oxazolidinone ring. This unique structure provides distinct steric and electronic properties that make it particularly useful in asymmetric synthesis.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(4S,5S)-5-ethyl-3-prop-2-enoyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-4-7-8-9(5-2)15-11(14)12(8)10(13)6-3/h4,6,8-9H,1,3,5,7H2,2H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
UGCHLUWWWVTPMC-IUCAKERBSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](N(C(=O)O1)C(=O)C=C)CC=C |
Kanonische SMILES |
CCC1C(N(C(=O)O1)C(=O)C=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
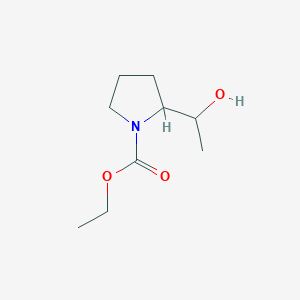
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
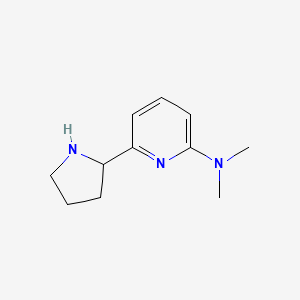
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
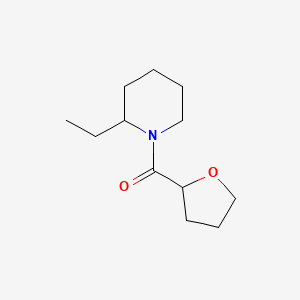

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
